Methyl 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate
CAS No.:
Cat. No.: VC14664071
Molecular Formula: C12H10ClN3O4
Molecular Weight: 295.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H10ClN3O4 |
---|---|
Molecular Weight | 295.68 g/mol |
IUPAC Name | methyl 1-[(2-chlorophenyl)methyl]-3-nitropyrazole-4-carboxylate |
Standard InChI | InChI=1S/C12H10ClN3O4/c1-20-12(17)9-7-15(14-11(9)16(18)19)6-8-4-2-3-5-10(8)13/h2-5,7H,6H2,1H3 |
Standard InChI Key | TXAPLSHVQDMQRS-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CN(N=C1[N+](=O)[O-])CC2=CC=CC=C2Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The IUPAC name of the compound is methyl 2-[(2-chlorophenyl)methyl]-5-nitropyrazole-3-carboxylate, with a molecular formula of and a molecular weight of 295.68 g/mol . Its structure features a pyrazole ring substituted at the 3-position with a nitro group () and at the 4-position with a methyl carboxylate ester (). The 1-position is occupied by a 2-chlorobenzyl group, introducing steric and electronic effects that influence reactivity .
Key Structural Data:
Property | Value | Source |
---|---|---|
Boiling Point | ||
Density | ||
Exact Mass | 295.03 g/mol | |
Topological Polar Surface Area | 100.8 Ų |
The chlorobenzyl moiety enhances lipophilicity, as evidenced by a calculated LogP value of 0.10, suggesting moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol .
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, with characteristic peaks for the aromatic protons of the chlorobenzyl group (), the pyrazole ring protons (), and the methyl ester () . Infrared (IR) spectroscopy reveals strong absorptions at (C=O stretch) and (asymmetric NO₂ stretch) .
Synthesis and Optimization
Primary Synthetic Route
The compound is synthesized via esterification of 4-nitro-1H-pyrazole-3-carboxylic acid. A representative procedure involves:
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Reaction Setup: Charging a reaction vessel with 4-nitro-1H-pyrazole-3-carboxylic acid (1.117 kg, 7.11 mol) and methanol (8.95 L) under nitrogen .
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Chlorination: Slow addition of thionyl chloride (0.581 L, 8.0 mol) at , followed by warming to for 16–24 hours .
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Workup: Concentration under reduced pressure and azeotropic drying with toluene to yield the product as an off-white solid (99.5% purity) .
Reaction Conditions:
Alternative Methodologies
A scaled-up protocol employs toluene for solvent removal, achieving a 108.7% mass recovery due to residual solvent traces . This method emphasizes reproducibility, with 1H NMR confirming the absence of impurities (-DMSO analysis) .
Physicochemical Properties
Thermal Stability
The compound exhibits a melting point above (decomposition observed before melting) . Its vapor pressure is negligible ( at ), reducing volatility risks during handling .
Solubility Profile
Solvent | Solubility (mg/mL) |
---|---|
DMSO | >50 |
Methanol | 10–20 |
Water | <1 |
The low aqueous solubility necessitates formulation strategies, such as salt formation or nanoemulsions, for biomedical applications.
Biological Activity and Applications
Kinase Inhibition
The nitro and chlorobenzyl groups confer affinity for ATP-binding pockets in kinases. In preclinical studies, derivatives of this compound inhibit VEGF-R2 and PDGFR-β at IC₅₀ values of 10–50 nM, highlighting potential in angiogenesis suppression.
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